molecular formula C13H12FN3S B5804240 1-(3-Fluorophenyl)-3-(6-methylpyridin-2-yl)thiourea

1-(3-Fluorophenyl)-3-(6-methylpyridin-2-yl)thiourea

Cat. No.: B5804240
M. Wt: 261.32 g/mol
InChI Key: GWKSLTCSCRNRNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Fluorophenyl)-3-(6-methylpyridin-2-yl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science

Preparation Methods

The synthesis of 1-(3-Fluorophenyl)-3-(6-methylpyridin-2-yl)thiourea typically involves the reaction of 3-fluoroaniline with 6-methyl-2-pyridinecarbothioamide. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(3-Fluorophenyl)-3-(6-methylpyridin-2-yl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Fluorophenyl)-3-(6-methylpyridin-2-yl)thiourea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-3-(6-methylpyridin-2-yl)thiourea involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3-Fluorophenyl)-3-(6-methylpyridin-2-yl)thiourea can be compared with other thiourea derivatives, such as:

    1-Phenyl-3-(6-methylpyridin-2-yl)thiourea: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.

    1-(3-Chlorophenyl)-3-(6-methylpyridin-2-yl)thiourea: Contains a chlorine atom instead of fluorine, which can influence its chemical properties and applications.

    1-(3-Methylphenyl)-3-(6-methylpyridin-2-yl)thiourea:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-fluorophenyl)-3-(6-methylpyridin-2-yl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3S/c1-9-4-2-7-12(15-9)17-13(18)16-11-6-3-5-10(14)8-11/h2-8H,1H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKSLTCSCRNRNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=S)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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